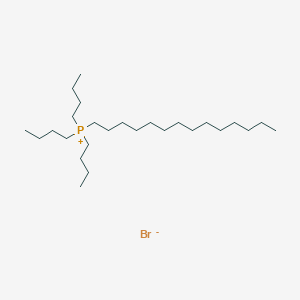
Tributyl(tetradecyl)phosphonium bromide
Overview
Description
Tributyl(tetradecyl)phosphonium bromide is a phosphonium-based ionic liquid . It can be used as a recyclable reaction medium for Heck cross-coupling reactions . It can also be used to prepare supported liquid membranes (SLMs) for gas separation processes . It is also used as a catalyst and extractant .
Synthesis Analysis
The synthesis of Tributyl(tetradecyl)phosphonium bromide involves the reaction of 1-bromotetradecane and tributylphosphine at 65°C for 3 days. The resulting solid product is recrystallized in alkanes and dried under vacuum to yield Tributyl(tetradecyl)phosphonium bromide with a yield of 68% .Molecular Structure Analysis
The linear formula of Tributyl(tetradecyl)phosphonium bromide is [CH3(CH2)5]3P(Br)(CH2)13CH3 . Its molecular weight is 563.76 .Chemical Reactions Analysis
Tributyl(tetradecyl)phosphonium bromide has been used as a catalyst and extractant in the ultrasound-assisted extractive/oxidative desulfurization (UEODS) process . The oxidation reactivity and selectivity of various sulfur substrates were in the following order: DBT > BT > TH > 3-MT .Physical And Chemical Properties Analysis
Tributyl(tetradecyl)phosphonium bromide is a solid with a density of 0.96 g/mL at 20 °C . It has more thermal and chemical stability than other reported ILs .Scientific Research Applications
Extraction and Recovery Applications
- Recovery of Metals : Tributyl(tetradecyl)phosphonium bromide has been used for the extraction of ruthenium(III) from acidic aqueous solutions, demonstrating its potential in metal recovery processes. This application is significant for model solutions containing Ru(III) and in the processing of waste solutions containing Ru(III) and Rh(III) (Rzelewska et al., 2016).
Biomedical and Polymer Applications
- Modifying Biomedical Grade Poly(vinyl chloride) : The compound has been investigated for its role in altering the chemical, physical, and biological properties of biomedical-grade poly(vinyl chloride). This includes influencing hydrophobicity, thermal and mechanical properties, and biocompatibility, showcasing its utility in biomedical applications (Dias et al., 2012).
Water Treatment and Environmental Applications
- Arsenic Species Determination in Water : The capabilities of tributyl(tetradecyl)phosphonium bromide and related compounds for the determination of arsenic species in water have been studied. Its use in liquid-liquid microextraction and electrothermal atomic absorption spectrometry indicates its importance in environmental monitoring (Castro Grijalba et al., 2015).
Chemical Reaction Media
- Media for Chemical Reactions : This compound has been identified as compatible with strong bases, playing a significant role as a reaction medium. This is particularly important for solutions involving phenylmagnesium bromide, where its stability is a key factor (Ramnial et al., 2005).
Membrane Technology
- Polymer Inclusion Membranes : Tributyl(tetradecyl)phosphonium bromide is utilized in polymer inclusion membranes for Zn(II) transport. Its inclusion influences membrane morphology and efficiency, impacting the transport processes in industrial applications (Baczyńska et al., 2018).
Catalytic Processes
- Heck Cross-Coupling Reactions : This compound enhances the yields in Heck cross-coupling reactions of aryl iodides and bromides with olefins. The effect of the counter anion in these processes highlights its role in catalytic systems (Gerritsma et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Tributyl(tetradecyl)phosphonium bromide has shown promising anti-biofilm effects in vitro . It has been used as a recyclable reaction medium for Heck cross-coupling reactions and to prepare supported liquid membranes (SLMs) for gas separation processes . It has potential for varied applications in academic and industrial processes .
properties
IUPAC Name |
tributyl(tetradecyl)phosphanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRALPBDSPBTOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56BrP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





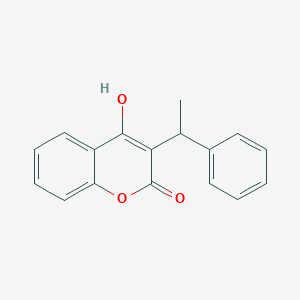
![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)
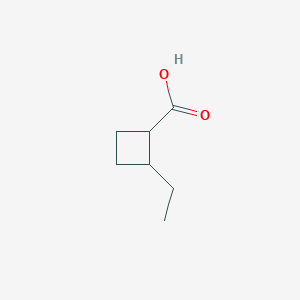

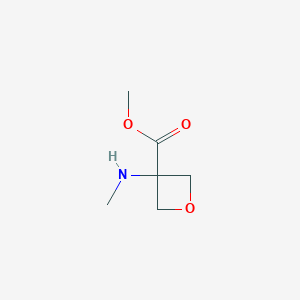

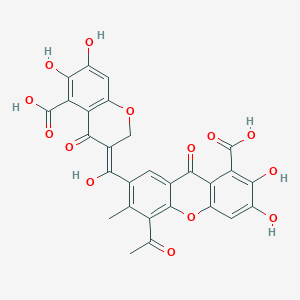
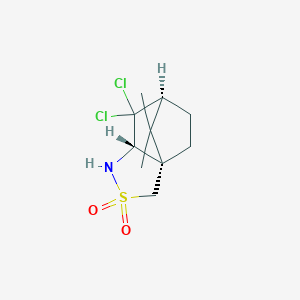
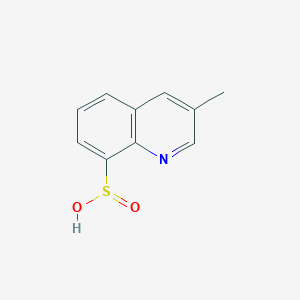

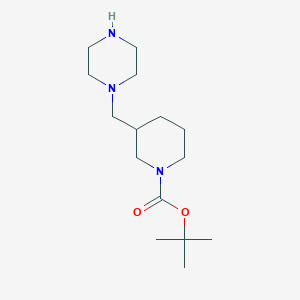
![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)